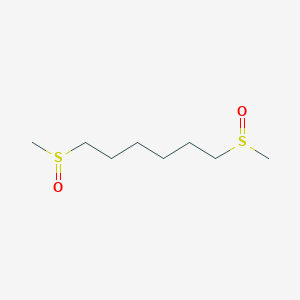
Azacyclotetradecan-2-one;azepan-2-one;hexane-1,6-diamine;hexanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexanedioic acid, polymer with azacyclotridecan-2-one, hexahydro-2H-azepin-2-one and 1,6-hexanediamine is a complex polymer known for its unique chemical structure and properties. This compound is utilized in various industrial applications due to its stability and versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this polymer involves the polymerization of hexanedioic acid with azacyclotridecan-2-one, hexahydro-2H-azepin-2-one, and 1,6-hexanediamine. The reaction typically occurs under controlled conditions, including specific temperatures and catalysts to ensure the desired polymer structure is achieved .
Industrial Production Methods
In industrial settings, the production of this polymer is scaled up using continuous polymerization processes. These methods involve the precise control of reaction parameters to maintain consistency and quality of the polymer. The use of high-efficiency reactors and advanced monitoring systems is common to optimize production .
Análisis De Reacciones Químicas
Types of Reactions
This polymer undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the polymer’s properties, making it suitable for different applications.
Substitution: Substitution reactions involve replacing specific functional groups within the polymer, altering its characteristics.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary, typically involving controlled temperatures and pressures .
Major Products
The major products formed from these reactions include modified polymers with enhanced properties, such as increased thermal stability, improved mechanical strength, and tailored chemical resistance .
Aplicaciones Científicas De Investigación
This polymer finds extensive use in scientific research across multiple fields:
Chemistry: It is used as a precursor for synthesizing advanced materials and as a model compound for studying polymerization mechanisms.
Biology: The polymer’s biocompatibility makes it suitable for developing biomedical devices and drug delivery systems.
Medicine: It is explored for use in medical implants and tissue engineering due to its stability and compatibility with biological tissues.
Mecanismo De Acción
The mechanism by which this polymer exerts its effects involves interactions at the molecular level. The polymer’s structure allows it to form stable complexes with various molecules, influencing their behavior. The molecular targets and pathways involved include interactions with cellular membranes, proteins, and other biomolecules, leading to its diverse applications .
Comparación Con Compuestos Similares
Similar Compounds
Polyamide 6,6: Known for its high strength and thermal stability.
Polyamide 12: Noted for its flexibility and resistance to chemicals.
Polyamide 6,10: Offers a balance between strength and flexibility.
Uniqueness
Hexanedioic acid, polymer with azacyclotridecan-2-one, hexahydro-2H-azepin-2-one and 1,6-hexanediamine stands out due to its unique combination of properties, including high thermal stability, mechanical strength, and chemical resistance. These characteristics make it suitable for specialized applications where other polymers may not perform as effectively .
Propiedades
Número CAS |
26777-62-8 |
|---|---|
Fórmula molecular |
C31H62N4O6 |
Peso molecular |
586.8 g/mol |
Nombre IUPAC |
azacyclotetradecan-2-one;azepan-2-one;hexane-1,6-diamine;hexanedioic acid |
InChI |
InChI=1S/C13H25NO.C6H16N2.C6H11NO.C6H10O4/c15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-13;7-5-3-1-2-4-6-8;8-6-4-2-1-3-5-7-6;7-5(8)3-1-2-4-6(9)10/h1-12H2,(H,14,15);1-8H2;1-5H2,(H,7,8);1-4H2,(H,7,8)(H,9,10) |
Clave InChI |
LIPOGEIQRWJANR-UHFFFAOYSA-N |
SMILES canónico |
C1CCCCCCNC(=O)CCCCC1.C1CCC(=O)NCC1.C(CCCN)CCN.C(CCC(=O)O)CC(=O)O |
Números CAS relacionados |
51365-12-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


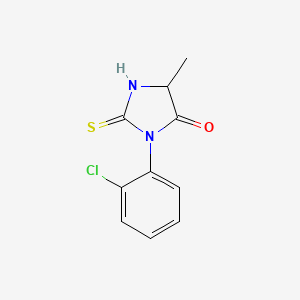

![[3,4-Dibenzoyloxy-5-(5,7-dioxo-[1,3]thiazolo[5,4-d]pyrimidin-4-yl)oxolan-2-yl]methyl benzoate](/img/structure/B14671353.png)
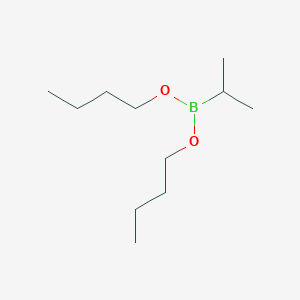
![3,3'-[Decane-1,10-diylbis(oxy)]dibenzonitrile](/img/structure/B14671367.png)
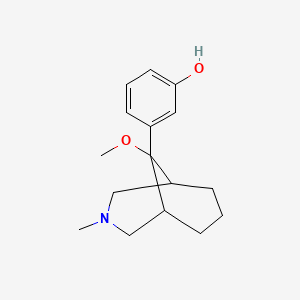
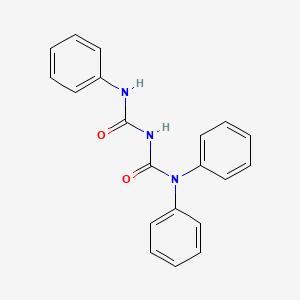
![Benzenemethanol, 4-chloro-2-[phenyl(propylamino)methyl]-](/img/structure/B14671379.png)
![7-butyl-4-ethyl-4-hydroxy-6-methyl-1H-pyrano[3,4-c]pyridine-3,8-dione](/img/structure/B14671382.png)
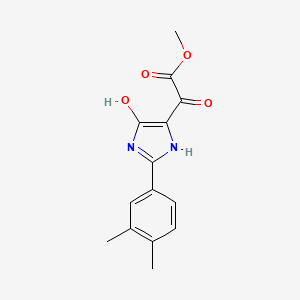

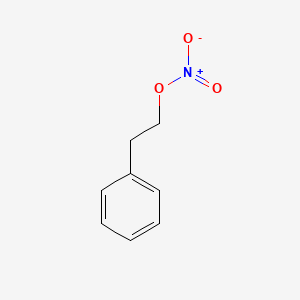
![1-{4-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]phenyl}propan-1-one](/img/structure/B14671417.png)
